(1S,4R,5S,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl dihydrogen phosphate

Description

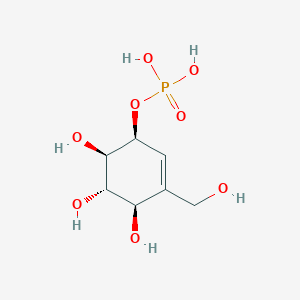

This compound features a cyclohex-2-en-1-yl scaffold with stereospecific hydroxyl groups at positions 4, 5, and 6 (1S,4R,5S,6R configuration), a hydroxymethyl substituent at position 3, and a dihydrogen phosphate ester at position 1 . The unsaturated cyclohexene ring introduces rigidity, while the hydroxymethyl group enhances hydrophilicity.

Properties

IUPAC Name |

[(1S,4R,5S,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O8P/c8-2-3-1-4(15-16(12,13)14)6(10)7(11)5(3)9/h1,4-11H,2H2,(H2,12,13,14)/t4-,5+,6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYKAEKEKWAWLH-VZFHVOOUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(C1OP(=O)(O)O)O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@@H]([C@H]([C@H]1OP(=O)(O)O)O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1S,4R,5S,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl dihydrogen phosphate is a phosphoric acid derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it features several hydroxyl groups that may contribute to its biological activity. The stereochemistry is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties: The presence of multiple hydroxyl groups suggests potential antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and mitigating oxidative stress.

- Antimicrobial Activity: Preliminary studies indicate that the compound may possess antimicrobial properties against specific pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antioxidant Mechanism: The hydroxyl groups can donate electrons to free radicals, effectively neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism: The compound may disrupt bacterial cell membranes or inhibit essential metabolic processes within microbial cells.

- Enzyme Interaction: By binding to active sites on enzymes, it may alter their activity, leading to decreased substrate conversion rates.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of growth in E. coli | |

| Enzyme Inhibition | Reduced activity of glucose-6-phosphate dehydrogenase |

Case Study: Antimicrobial Efficacy

In a study conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus , the compound showed significant inhibitory effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Case Study: Antioxidant Activity

A series of assays demonstrated that the compound effectively reduced oxidative stress markers in vitro. The ability to lower malondialdehyde levels indicated a protective effect against lipid peroxidation in cellular models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphate Group Variations

(a) Tris-Phosphate Analogs

- Example: (1R,2S,3R,4S,5R,6R)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris[dihydrogen phosphate] () Key Differences: Three phosphate groups at positions 1, 2, and 4 vs. one phosphate in the target compound. Impact: Higher polarity and affinity for polyphosphate-binding proteins (e.g., inositol phosphate receptors). Molecular weight exceeds 600 g/mol, limiting membrane permeability compared to the target .

(b) Tetrakis-Phosphate and Diphosphate Analogs

- Example: (1R,3S,4S,5R,6S)-2,4,5,6-Tetrakis(phosphonooxy)cyclohexane-1,3-diyl bis[trihydrogen diphosphate] () Key Differences: Four phosphonooxy groups and two triphosphate moieties. Impact: Exceptional phosphorylation density (C₆H₂₀O₃₀P₈, MW 819.995 g/mol) enables high-energy phosphate transfer but complicates synthetic accessibility .

(c) Diphosphonooxy Analogs

- Example: [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate () Key Differences: Two diphosphonooxy groups at positions 5 and 5. Impact: Enhanced chelation capacity for divalent cations (e.g., Mg²⁺), critical in enzymatic cofactor roles .

Substituent and Functional Group Variations

(a) Hydroxymethyl vs. Nucleobase Modifications

- Example : [(1S,4R,6R)-6-Hydroxy-4-(adenin-9-yl)cyclohex-2-en-1-yl]methyl dihydrogen phosphate (XAL, )

(b) Sugar-Linked Derivatives

Stereochemical and Conformational Differences

- and Compounds : Distinct stereochemistry (e.g., 1R,2S,3R vs. 1S,4R,5S,6R in the target) alters ring puckering and hydroxyl group orientation, affecting binding to chiral receptors .

- Compound : Fully saturated cyclohexane ring vs. unsaturated cyclohexene in the target, reducing rigidity and π-orbital interactions .

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure stability in laboratory settings?

Methodological Answer:

- Handling: Use gloves, lab coats, and eye protection. Avoid inhalation of dust/aerosols by working in a fume hood. Ensure immediate access to eye-wash stations and safety showers .

- Storage: Store in sealed containers under inert gas (e.g., argon) at –20°C. Desiccate to prevent hydrolysis, as phosphoester bonds are sensitive to moisture. Regularly monitor container integrity to avoid degradation .

- Stability Testing: Perform periodic HPLC or NMR analysis to detect decomposition products. Test stability under varying pH (4–9) and temperatures (4°C, 25°C, –20°C) to establish optimal conditions .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

- Chiral Chromatography: Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) to separate enantiomers. Compare retention times with authentic standards .

- Circular Dichroism (CD): Analyze the CD spectrum in the 200–300 nm range. Match peak positions and signs to literature data for similar cyclohexenyl phosphates .

- X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) and resolve the crystal structure to confirm absolute configuration .

Advanced Research Questions

Q. What strategies are effective for synthesizing and purifying this compound with high stereochemical fidelity?

Methodological Answer:

- Synthetic Route Optimization:

- Phosphorylation: Use a protecting-group strategy (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions. Phosphorylate the cyclohexenyl core using POCl₃ in anhydrous THF at 0°C .

- Deprotection: Remove silyl groups with TBAF in THF, followed by aqueous workup. Monitor reaction progress via TLC (silica gel, ethyl acetate:methanol 9:1) .

- Purification: Employ reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to isolate the product. Confirm purity (>98%) by LC-MS and ¹H/³¹P NMR .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assay Conditions: Replicate experiments under controlled parameters (pH 7.4, 37°C, 5% CO₂ for cell-based assays). Use a reference inhibitor (e.g., wortmannin for kinase studies) to validate assay sensitivity .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Structural Analog Testing: Synthesize derivatives with modified phosphate or cyclohexenyl groups to isolate structure-activity relationships (SAR). Tabulate results as shown below:

| Derivative | Modification | IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | None | 12 ± 1.2 | 0.8 |

| Derivative A | –OH → –OCH₃ | 45 ± 3.1 | 2.1 |

| Derivative B | Phosphate → sulfate | >1000 | 5.6 |

Q. What advanced techniques are suitable for studying its interactions with enzymatic targets (e.g., phosphatases)?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Titrate the compound into a phosphatase solution (e.g., alkaline phosphatase) to measure binding enthalpy (ΔH) and stoichiometry (n). Use a buffer system mimicking physiological conditions (20 mM HEPES, 150 mM NaCl, pH 7.4) .

- Molecular Dynamics (MD) Simulations: Model the compound’s binding to the active site of a phosphatase (PDB ID: 1ALK). Run simulations for 100 ns using AMBER22 to analyze hydrogen bonding and conformational stability .

- Kinetic Studies: Perform Michaelis-Menten analysis with varying substrate concentrations. Calculate and using GraphPad Prism to determine inhibition modality (competitive vs. non-competitive) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.